molecular formula C19H27N3O6 B5121135 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid

Cat. No.: B5121135
M. Wt: 393.4 g/mol
InChI Key: MAQXKTZZDUCKIB-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a nitrophenyl group attached to a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves a multi-step process. One common method includes the following steps:

    Nitration of Benzyl Chloride: The starting material, benzyl chloride, undergoes nitration to introduce the nitro group, forming 3-nitrobenzyl chloride.

    Formation of Piperidine Derivative: The 3-nitrobenzyl chloride is then reacted with piperidine to form 1-[(3-nitrophenyl)methyl]piperidine.

    Coupling Reaction: The final step involves coupling the 1-[(3-nitrophenyl)methyl]piperidine with another piperidine ring to form 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperidine rings provide structural stability and facilitate binding to specific sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with the nitro group in a different position.

    1-[(3-aminophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-5-15(13-17)14-18-11-7-16(8-12-18)19-9-2-1-3-10-19;3-1(4)2(5)6/h4-6,13,16H,1-3,7-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQXKTZZDUCKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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